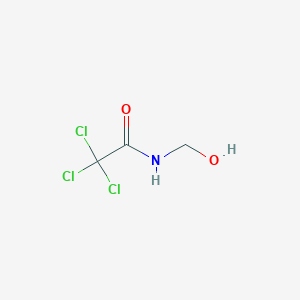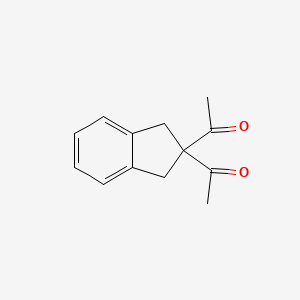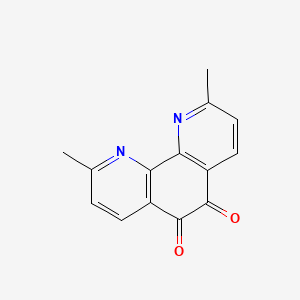
2,9-Dimethyl-1,10-phenanthroline-5,6-dione
Overview
Description
2,9-Dimethyl-1,10-phenanthroline-5,6-dione is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of two methyl groups at the 2 and 9 positions and two ketone groups at the 5 and 6 positions on the phenanthroline ring. It is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,9-Dimethyl-1,10-phenanthroline-5,6-dione can be synthesized through a multi-step process. One common method involves the reaction of 1,10-phenanthroline with bromine in the presence of sulfuric acid and nitric acid. The reaction mixture is heated to 80°C and then cooled to room temperature. The resulting product is extracted with chloroform and recrystallized from methanol to obtain the desired compound .
Industrial Production Methods
Industrial production methods for 1,10-phenanthroline-5,6-dione, 2,9-dimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The methyl groups at the 2 and 9 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and Grignard reagents.
Major Products
The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further utilized in different applications.
Scientific Research Applications
2,9-Dimethyl-1,10-phenanthroline-5,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound and its metal complexes have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,10-phenanthroline-5,6-dione, 2,9-dimethyl- involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The compound’s redox properties also play a role in its mechanism of action, particularly in catalytic and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound without the ketone and methyl groups.
9,10-Phenanthrenequinone: A similar compound with quinone groups at the 9 and 10 positions.
4,7-Dimethoxy-1,10-phenanthroline: A derivative with methoxy groups at the 4 and 7 positions.
Uniqueness
2,9-Dimethyl-1,10-phenanthroline-5,6-dione is unique due to the presence of both methyl and ketone groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its redox activity make it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-7-3-5-9-11(15-7)12-10(14(18)13(9)17)6-4-8(2)16-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAPNEVIDUOCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=O)C3=C2N=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445096 | |
| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102331-54-4 | |
| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1600065.png)
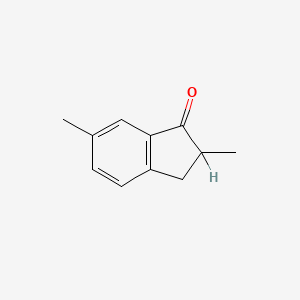
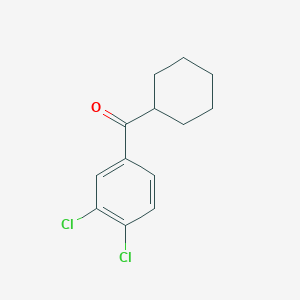
![1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine](/img/structure/B1600068.png)

![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)
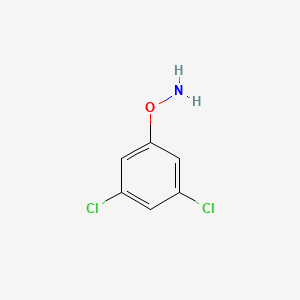
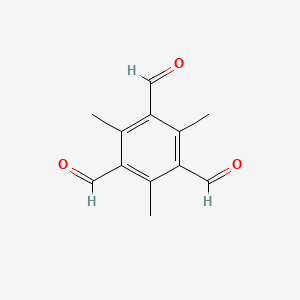
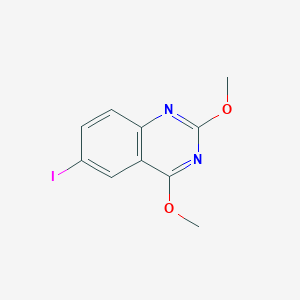

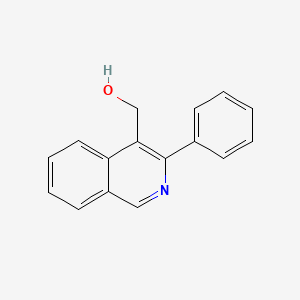
![Octahydropyrrolo[3,4-b]pyrrole](/img/structure/B1600083.png)
